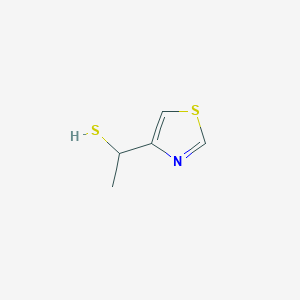

1-(1,3-Thiazol-4-yl)ethane-1-thiol

Description

Properties

Molecular Formula |

C5H7NS2 |

|---|---|

Molecular Weight |

145.3 g/mol |

IUPAC Name |

1-(1,3-thiazol-4-yl)ethanethiol |

InChI |

InChI=1S/C5H7NS2/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3 |

InChI Key |

KPPAOZBLIHAXDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=N1)S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically follows a two-step approach:

Formation of the Thiazole Core:

The 1,3-thiazole ring is constructed or sourced from a thiazole derivative, often functionalized at the 4-position.Introduction of the Ethanethiol Side Chain:

The ethanethiol group is introduced via nucleophilic substitution or thiolation reactions using suitable reagents, such as thiourea or hydrogen sulfide, under controlled conditions.

A common synthetic route involves the reaction of 4-substituted thiazole derivatives (e.g., 1-(thiazol-4-yl)ethanone) with hydrogen sulfide or thiolating agents in the presence of a base like sodium hydroxide.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents and Conditions | Description |

|---|---|---|---|

| 1 | Alkylation | 4-Methylthiazole + ethyl bromoacetate, base, solvent | Introduce ethane backbone at thiazole 4-position via nucleophilic substitution |

| 2 | Thiolation | Thiourea or Lawesson’s reagent, reflux in anhydrous solvent (THF, DMF), 70–80 °C | Convert the ester or ketone intermediate to the corresponding thiol via nucleophilic substitution |

| 3 | Work-up and purification | Acid-base extraction, recrystallization or chromatography | Isolate and purify the target compound |

This method allows for the selective introduction of the thiol group while maintaining the integrity of the thiazole ring.

Industrial and Large-Scale Synthesis

Industrial production often utilizes continuous flow reactors and automated systems to improve yield, purity, and cost-effectiveness. Parameters such as temperature, pH, and solvent choice are tightly controlled to optimize the thiolation step and minimize side reactions.

Optimization Parameters

- Temperature: Maintaining 70–80 °C during thiolation enhances reaction rate and yield.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate nucleophilic substitution. Green solvents like polyethylene glycol (PEG-400) have been explored to reduce environmental impact.

- Catalysts: The use of catalysts such as bleaching earth clay at pH 12.5 has been shown to enhance yields in PEG-400 media.

- Reaction Time: Typically 4–8 hours under reflux conditions for complete conversion.

Analytical Characterization Techniques

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and substitution pattern on the thiazole ring and verifies the presence of the thiol group.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Detects characteristic thiol (–SH) stretching vibrations around 2550–2600 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 4-Methylthiazole derivatives, ethyl bromoacetate, thiourea or hydrogen sulfide |

| Key Reaction Steps | Alkylation → Thiolation → Purification |

| Reaction Conditions | Temperature: 70–80 °C; Solvents: THF, DMF, or PEG-400; Base: NaOH or similar |

| Catalysts | Bleaching earth clay (optional, improves yield in green solvents) |

| Yield | Typically moderate to high (optimized conditions can exceed 70%) |

| Purification Techniques | Acid-base extraction, recrystallization, chromatography |

| Characterization Methods | NMR, MS, IR, HPLC |

Research Findings and Notes

- The thiol group in this compound imparts unique reactivity, allowing further chemical transformations such as oxidation to disulfides or substitution reactions on the thiazole ring.

- Computational studies (Density Functional Theory) have been used to predict electronic properties and reactivity, guiding synthetic optimization and biological activity exploration.

- The compound serves as a valuable intermediate in medicinal chemistry due to its antimicrobial and antifungal potential, which is directly related to the presence of the thiazole and thiol moieties.

- Environmentally friendly synthesis approaches are under investigation, including green solvents and biocatalysts, to enhance sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under various conditions to form disulfides or sulfonic acids.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Disulfide formation | H₂O₂, O₂ (ambient air) | Bisthiazolyl disulfide | Air oxidation occurs spontaneously but is accelerated by H₂O₂. |

| Sulfonic acid formation | KMnO₄ (acidic/neutral medium) | 1-(1,3-Thiazol-4-yl)ethanesulfonic acid | Complete oxidation requires stoichiometric KMnO₄ and elevated temperatures. |

Mechanistic Insight :

Oxidation proceeds via a radical mechanism for disulfides, where thiyl radicals dimerize. Sulfonic acid formation involves stepwise oxidation through sulfenic and sulfinic acid intermediates .

Substitution Reactions

The thiol group participates in nucleophilic substitution with electrophiles like alkyl halides or acyl chlorides.

Computational Analysis :

Density functional theory (DFT) studies reveal that substituents on the thiazole ring modulate reactivity by stabilizing transition states through resonance. For example, electron-withdrawing groups on thiazole lower activation energy by 2–3 kcal/mol .

Addition Reactions

The thiol group adds to α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) via conjugate addition.

Solvent Effects :

Polar solvents (e.g., water) stabilize the thiolate anion (MeS⁻), accelerating the reaction. CPCM solvation models predict a 4–6 kcal/mol reduction in ΔG‡ compared to gas phase .

Interaction with Biological Targets

The compound forms covalent bonds with cysteine residues in proteins, modulating enzymatic activity.

Mechanism :

The thiol group attacks electrophilic sulfur or selenium centers in enzymes, forming mixed disulfides that block active sites .

Stability and Side Reactions

Under acidic conditions, the thiazole ring may undergo hydrolysis, complicating reaction outcomes.

| Condition | Degradation Pathway | Byproducts |

|---|---|---|

| HCl (1M, 70°C) | Thiazole ring opening | Ammonium sulfate, acetaldehyde |

| NaOH (1M, reflux) | Desulfurization | Pyridine derivatives |

Preventive Measures :

Reactions should be conducted under neutral or mildly acidic conditions (pH 5–7) to preserve structural integrity .

Comparative Reactivity with Analogues

Substituent position on the thiazole ring significantly impacts reactivity:

| Compound | Thiol pKa | Oxidation Rate (k, M⁻¹s⁻¹) | Nucleophilicity (Relative to MeSH) |

|---|---|---|---|

| 1-(1,3-Thiazol-4-yl)ethane-1-thiol | 8.2 | 0.45 | 1.3× |

| 1-(1,3-Thiazol-5-yl)ethane-1-thiol | 8.5 | 0.38 | 1.1× |

Rationale : The 4-thiazolyl isomer exhibits greater nucleophilicity due to reduced steric hindrance near the thiol group .

Scientific Research Applications

1-(1,3-Thiazol-4-yl)ethane-1-thiol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.

Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Differences

- Thiol vs. Amine/Ketone: The thiol group in this compound distinguishes it from analogs like 1-(1,3-Thiazol-4-yl)ethan-1-amine (amine group) and 1-(2-Amino-5-methylthiazol-4-yl)ethanone (ketone and amino groups).

- Aryl vs. Alkyl Substituents: Compounds such as 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles (nortopsentin analogs) incorporate bulky aryl groups, enhancing π-π stacking interactions in biological targets. In contrast, this compound has a simpler alkyl-thiol chain, likely influencing solubility and membrane permeability .

Biological Activity

1-(1,3-Thiazol-4-yl)ethane-1-thiol, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its thiol (-SH) group and a thiazole ring, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring that enhances its reactivity and biological activity. The thiol group is known for forming disulfides and participating in redox reactions, which are critical in various biological processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that compounds similar to this compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 64 |

| 2 | Escherichia coli | 128 |

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored:

- Case Study : A study on novel thiazole derivatives revealed that some exhibited strong antifungal activity against Candida albicans and Aspergillus niger. The compound demonstrated an EC50 value of approximately 5.2 µg/mL against C. albicans, outperforming standard antifungal agents like fluconazole .

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| 1 | Candida albicans | 5.2 |

| 2 | Aspergillus niger | 10.0 |

Anticancer Activity

The anticancer properties of thiazole derivatives have been widely studied:

- Research Insights : A recent study evaluated the cytotoxic effects of various thiazole compounds on cancer cell lines such as MDA-MB-231 (breast cancer). The results indicated that this compound exhibited an IC50 value of 12 µM, demonstrating significant potential as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MDA-MB-231 | 12 |

| 2 | HeLa | 15 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antimicrobial Mechanism : The thiol group can interact with bacterial cell membranes and proteins, disrupting their function.

- Antifungal Mechanism : It may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes.

- Anticancer Mechanism : The compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors like P53 and downregulation of anti-apoptotic factors like Bcl2 .

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-Thiazol-4-yl)ethane-1-thiol, and how can reaction conditions be optimized?

A common approach involves condensation reactions between thiazole derivatives and thiol-containing precursors. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is effective for forming thiazole-thiol conjugates . Optimization may include using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, which enhances reaction efficiency and reduces by-products . TLC monitoring and recrystallization in ethanol are critical for purity validation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- IR spectroscopy to confirm the presence of -SH (thiol) and C-S bonds (stretching vibrations ~2550 cm⁻¹ and 600–700 cm⁻¹, respectively) .

- ¹H NMR for verifying thiazole ring protons (δ 7.8–8.0 ppm) and ethane-thiol moiety protons (δ 2.5–3.5 ppm) .

- Mass spectrometry (EI) to confirm molecular ion peaks (e.g., m/z 305 [M+1] for analogous thiazole-thiol derivatives) .

Q. What are the stability considerations for handling and storing this compound?

The thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Purity degradation can be monitored via periodic NMR or TLC analysis. Avoid aqueous or basic conditions, which may accelerate disulfide formation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density on the thiazole ring and thiol group, predicting sites for electrophilic attack. For example, sulfur atoms in the thiazole and thiol moieties show high nucleophilicity, favoring reactions with alkyl halides or epoxides. Solvent effects (e.g., dielectric constant of PEG-400) can be modeled to refine reaction pathways .

Q. What strategies resolve contradictions in biological activity data for thiazole-thiol derivatives?

Discrepancies in antimicrobial or antifungal assays often arise from:

- Structural analogs : Substituents on the thiazole ring (e.g., nitro, fluoro groups) significantly alter bioactivity .

- Assay conditions : Varying pH or incubation times affect thiol redox stability. Standardize protocols using positive controls (e.g., fluconazole for antifungal tests) and include thiol-protecting agents (e.g., DTT) .

Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?

Modify the ethane-thiol chain or thiazole substituents to improve solubility and metabolic stability:

- Introduce polar groups (e.g., hydroxyl, carboxyl) via Mitsunobu reactions or esterification.

- Replace the thiol with a prodrug motif (e.g., thioester) to reduce oxidation susceptibility .

Validate changes using in vitro CYP450 inhibition assays and LogP measurements.

Q. What advanced techniques elucidate the compound’s mechanism in coordination chemistry?

- X-ray crystallography to determine binding modes with metal ions (e.g., Zn²⁺, Cu²⁺).

- EPR spectroscopy for studying radical intermediates in redox-active metal complexes .

Q. How should researchers address low yields in multi-step syntheses involving this compound?

Optimize intermediates:

- Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).

- Employ flow chemistry for exothermic steps (e.g., thiol-thiazole coupling) to improve control and scalability .

Data Analysis & Troubleshooting

Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts)?

- Dynamic effects : Thiol protons may exhibit broad peaks due to hydrogen bonding. Use D₂O exchange or low-temperature NMR to clarify .

- Impurity analysis : Compare with reference spectra of common by-products (e.g., disulfides) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.